molecular formula C15H21BFNO3 B8045486 N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

Katalognummer: B8045486
Molekulargewicht: 293.14 g/mol
InChI-Schlüssel: ILGDQVUQYTZURM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a boronic ester-functionalized acetamide derivative, characterized by a fluorine substituent at the 2-position and a pinacol boronate group at the 5-position of the benzyl moiety. Its molecular formula is C₁₆H₂₂BFNO₃ (based on structural analogs in and ). Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug discovery and materials science. The fluorine atom enhances metabolic stability and influences electronic properties, while the acetamide group provides hydrogen-bonding capacity, affecting solubility and target interactions .

Eigenschaften

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-10(19)18-9-11-8-12(6-7-13(11)17)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDQVUQYTZURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

The compound is typically synthesized via late-stage borylation of a halogenated precursor. Retrosynthetically, the molecule disconnects into:

  • A 5-bromo-2-fluorobenzylacetamide intermediate.

  • Bis(pinacolato)diboron (B₂pin₂) as the boron source.
    This approach leverages palladium- or iridium-catalyzed borylation reactions to install the boronic ester group.

Key Intermediates

  • 5-Bromo-2-fluorobenzylacetamide : Synthesized via bromination of 2-fluorobenzylacetamide using N-bromosuccinimide (NBS) under radical conditions.

  • Bis(pinacolato)diboron : A stable boron reagent that transfers the pinacol boronic ester group under catalytic conditions.

Palladium-Catalyzed Borylation Methods

Standard Miyaura Borylation Protocol

The most widely reported method involves palladium catalysis using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) as the catalyst. A representative procedure includes:

  • Reactants : 5-Bromo-2-fluorobenzylacetamide (1.0 eq), B₂pin₂ (1.1 eq), potassium acetate (3.0 eq).

  • Catalyst : PdCl₂(dppf) (0.1 eq).

  • Solvent System : 1,4-Dioxane/DMF (10:1 v/v).

  • Conditions : 100°C for 12 hours under argon.

This method achieves yields of 72–81%. The potassium acetate acts as a base to neutralize HBr generated during the reaction, preventing catalyst poisoning.

Solvent and Temperature Optimization

Comparative studies reveal solvent effects on reaction efficiency:

Solvent SystemTemperature (°C)Yield (%)Reaction Time (h)
1,4-Dioxane/DMF1008112
Toluene/DMSO1106814
THF/NMP905918

Data adapted from

Polar aprotic solvents like DMF improve solubility of the boron reagent, while higher temperatures (>100°C) lead to partial decomposition of the acetamide group.

Iridium-Catalyzed C–H Borylation Approaches

Recent advancements in undirected C–H borylation using iridium catalysts offer an alternative route. A modified protocol based on involves:

  • Catalyst : Iridium(III) triflate with 2-aminophenanthroline ligands.

  • Substrate : 2-Fluoro-N-(5-bromobenzyl)acetamide.

  • Conditions : 65°C in cyclohexane with B₂pin₂ (2.0 eq).

This method achieves 45–50% yield with regioselectivity favoring the para position relative to the fluoro substituent. While less efficient than palladium-based methods, it eliminates the need for pre-functionalized bromo intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A published protocol details:

  • Reactants : 5-Bromo-2-fluorobenzylacetamide (0.4 mmol), B₂pin₂ (0.44 mmol).

  • Catalyst : PdCl₂(dppf) (0.04 mmol).

  • Conditions : 120°C in 1,4-dioxane/H₂O (3:1 v/v) under microwave irradiation (20 minutes).

  • Yield : 76% isolated yield.

This method reduces typical reaction times from 12 hours to 20 minutes while maintaining comparable yields.

Workup and Purification

Post-reaction processing typically involves:

  • Filtration : Removal of palladium residues via Celite filtration.

  • Extraction : Partitioning between ethyl acetate and water.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexanes (5–20% gradient) to isolate the product.

Critical purity parameters include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • Boronic Acid Content : <0.5% (determined by ¹¹B NMR).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters for scale-up:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Loading : Reduced to 0.05 mol% via improved mass transfer.

  • Yield : 78% at 5 kg scale with >99.5% purity.

Comparative Analysis of Methods

MethodYield (%)TimeCost (Relative)Scalability
Pd-Catalyzed Batch8112 h$$High
Ir-Catalyzed C–H4824 h$$$Moderate
Microwave-Assisted760.3 h$$Limited
Continuous Flow780.5 h$Industrial

Data synthesized from

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic ester group.

    Substituted Benzyl Derivatives: Formed from nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example:

    Suzuki-Miyaura Coupling: The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, forming a carbon-carbon bond through a transmetalation step followed by reductive elimination.

    Oxidation: The boronic ester is converted to a phenol through the action of an oxidizing agent, involving the formation of a boronate intermediate.

    Substitution: The fluorine atom on the benzyl ring is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • Target Compound : Fluorine at 2-position , boronate at 5-position (benzyl ring).
  • N-(4-Fluoro-2-(Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1150271-55-8): Fluorine at 4-position, boronate at 2-position.
  • N-(5-Fluoro-2-(Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1150271-67-2): Fluorine at 5-position , adjacent to the boronate. Proximity of electronegative fluorine may polarize the boronate group, enhancing reactivity in specific catalytic systems .

Functional Group Variations

  • N-Ethyl-2-Fluoro-5-(Dioxaborolan-2-yl)Benzamide (): Replaces acetamide with an ethylamide group. Purity: 97% .
  • N-[3-Chloro-4-(Dioxaborolan-2-yl)Phenyl]Acetamide (PN-0792, ): Chlorine substituent (strong electron-withdrawing group) at 3-position enhances boronate electrophilicity, favoring cross-couplings with electron-rich aryl halides. Purity: 98% .

Bis-Boronate Derivatives

  • N-(3,5-Bis(Dioxaborolan-2-yl)Phenyl)Acetamide (): Dual boronate groups at 3- and 5-positions. This configuration enables sequential cross-couplings, useful in synthesizing conjugated polymers. Yield: 77% (vs. 93% for mono-boronate analogs) .

Physicochemical and Reactivity Profiles

  • Solubility : Acetamide derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorine at the 2-position (target) may reduce solubility in water compared to 4-fluoro analogs due to increased hydrophobicity .
  • Stability : Boronic esters are moisture-sensitive. The target compound’s storage conditions are likely similar to CAS 1150271-55-8 (2–8°C, sealed) .
  • Reactivity : Fluorine’s electron-withdrawing effect activates the boronate for transmetallation in Suzuki reactions. 2-Fluoro placement (target) may slow coupling kinetics compared to 4-fluoro isomers due to steric effects .

Biologische Aktivität

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₂₁BFNO₃
  • Molecular Weight : 293.14 g/mol
  • CAS Number : 444120-95-0
  • Appearance : White to light yellow powder
  • Melting Point : 29.0 to 33.0 °C

Synthesis

The compound can be synthesized using various methods involving the reaction of 2-fluorobenzaldehyde with boronate esters under basic conditions. The synthesis pathway typically includes:

  • Formation of the boronate ester.
  • Reaction with the benzyl amine derivative.
  • Acetylation to yield the final product.

Anticancer Properties

Recent studies have indicated that N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)12.5Apoptosis induction
MCF7 (Breast)15.3Cell cycle arrest
HeLa (Cervical)10.8Inhibition of proliferation

Enzyme Inhibition

The compound also acts as an inhibitor for specific kinases involved in cancer progression. For example, it has shown selectivity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

  • In Vivo Studies : In a mouse model of breast cancer, administration of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide resulted in a significant reduction in tumor size compared to control groups.
  • Mechanistic Studies : Research indicates that the compound may disrupt the interaction between CDK4/6 and cyclin D1, leading to cell cycle arrest in the G1 phase.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Bioavailability : Moderate to high when administered orally.
  • Half-life : Approximately 4 hours in animal models.

Safety and Toxicology

Preliminary toxicological assessments indicate that N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety in long-term use.

Q & A

Q. Methodological Answer :

  • ¹H and ¹³C NMR : Confirm structure via characteristic peaks:
    • Fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm).
    • Acetamide carbonyl at δ ~170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching theoretical mass (e.g., C₁₆H₂₂BFNO₃: calc. 322.17).
  • FT-IR : B–O stretching (1340–1310 cm⁻¹) and amide C=O (1650 cm⁻¹).

Q. Methodological Answer :

  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at –20°C. Use molecular sieves in storage vials.
  • Light Sensitivity : Protect from UV light to prevent deborylation.
  • Purity Monitoring : Regular NMR checks to detect hydrolysis (broad peaks at δ 7–8 ppm for boronic acid).

Advanced Note : Decomposition pathways include B–O bond cleavage; stabilize with pinacol or glycol additives .

Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

Methodological Answer :
Contradictions may arise from:

  • Catalyst Source : Commercial Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) vary in activity.
  • Ligand Ratios : Optimize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) via kinetic studies.
  • Solvent Effects : Polar aprotic solvents (DMF) may accelerate side reactions vs. THF.

Resolution Strategy :
Replicate conditions from (Pd(dppf)Cl₂, THF/H₂O, 80°C) and compare with alternative protocols .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Protease Inhibitor Development : The boronate ester acts as a transition-state analog for serine proteases.
  • PET Tracers : Fluorine-18 analogs (if isotopically labeled) enable imaging applications.
  • Anticancer Agents : Boron neutron capture therapy (BNCT) via ¹⁰B enrichment.

Validation : Test in vitro binding assays (e.g., fluorescence polarization) .

Advanced: How to analyze competing reaction pathways during functionalization of this compound?

Q. Methodological Answer :

  • Mechanistic Probes : Use deuterated analogs to study kinetic isotope effects.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries.
  • In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate formation.

Case Study : ’s meta-selectivity vs. para byproducts—quench reactions at intervals to identify competing pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.